1-(2-Methylbenzo[d]thiazol-4-yl)ethanone
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Overview
Description
1-(2-Methylbenzo[d]thiazol-4-yl)ethanone is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by a benzothiazole ring substituted with a methyl group at the 2-position and an ethanone group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agrochemicals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with acetic anhydride, followed by cyclization to form the benzothiazole ring. The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbenzo[d]thiazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-Methylbenzo[d]thiazol-4-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for designing drugs with antimicrobial, antifungal, and anticancer activities.
Biology: Studied for its potential as a neuroprotective agent and its role in modulating biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone, known for its antimicrobial properties.
2-Methylbenzothiazole: Similar structure but lacks the ethanone group, used in different applications.
4-Methylbenzothiazole: Another isomer with different substitution patterns, leading to varied biological activities
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and an ethanone group on the benzothiazole ring makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H9NOS |
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Molecular Weight |
191.25 g/mol |
IUPAC Name |
1-(2-methyl-1,3-benzothiazol-4-yl)ethanone |
InChI |
InChI=1S/C10H9NOS/c1-6(12)8-4-3-5-9-10(8)11-7(2)13-9/h3-5H,1-2H3 |
InChI Key |
CFSYWHAKOVNMLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S1)C(=O)C |
Origin of Product |
United States |
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